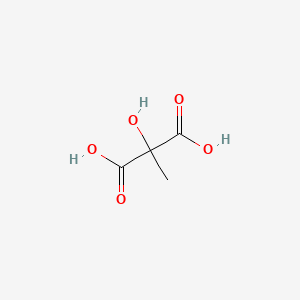
Methyltartronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyltartronic acid can be synthesized through the hydroxylation of methacrylic acid. The process involves the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in an aqueous medium, often in the presence of catalysts such as tungstic acid (H₂WO₄) and phosphoric acid (H₃PO₄) or their alkaline salts. The reaction is typically carried out at a pH below 2 and at temperatures ranging from 50°C to 100°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methyltartronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form mesoxalic acid, a simple oxodicarboxylic acid.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of esters and other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Catalysts: Tungstic acid (H₂WO₄) and phosphoric acid (H₃PO₄) or their alkaline salts are used as catalysts in hydroxylation reactions.
Major Products:
Mesoxalic Acid: Formed through the oxidation of this compound.
Various Esters: Formed through esterification reactions involving the hydroxyl group.
Aplicaciones Científicas De Investigación
Methyltartronic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which methyltartronic acid exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and undergo oxidation and substitution reactions. These properties make it a versatile compound in both chemical and biological contexts.
Comparación Con Compuestos Similares
Tartronic Acid: Lacks the methyl group present in methyltartronic acid.
Malic Acid: Contains two hydroxyl groups but no methyl group.
Lactic Acid: Contains a single hydroxyl group and a methyl group but lacks the second carboxyl group.
This compound’s unique combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
595-48-2 |
|---|---|
Fórmula molecular |
C4H6O5 |
Peso molecular |
134.09 g/mol |
Nombre IUPAC |
2,2-dihydroxy-3-oxobutanoic acid |
InChI |
InChI=1S/C4H6O5/c1-2(5)4(8,9)3(6)7/h8-9H,1H3,(H,6,7) |
Clave InChI |
HVDFUVLFCQSGAK-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)(C(=O)O)O |
SMILES canónico |
CC(=O)C(C(=O)O)(O)O |
| 595-98-2 595-48-2 |
|
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


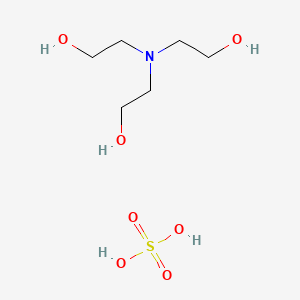
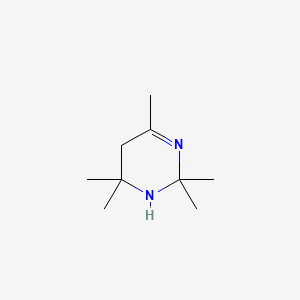
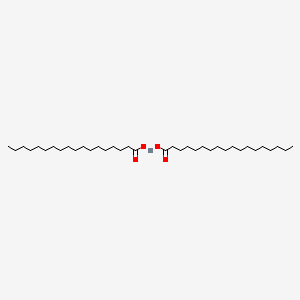

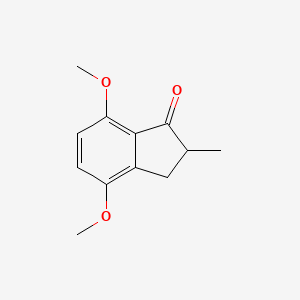
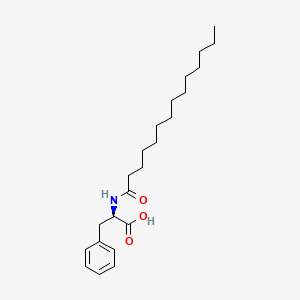
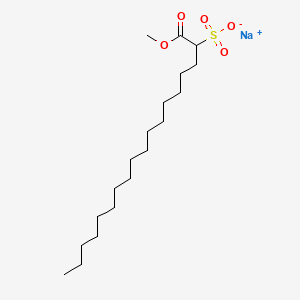

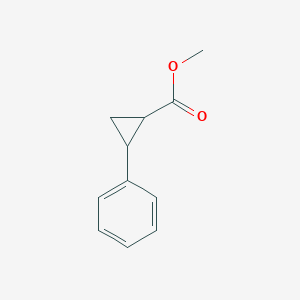



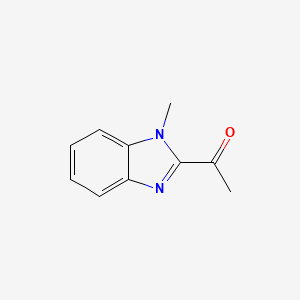
![4-Hydroxy-7-[[5-hydroxy-7-sulfo-6-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonic acid](/img/structure/B1607399.png)
